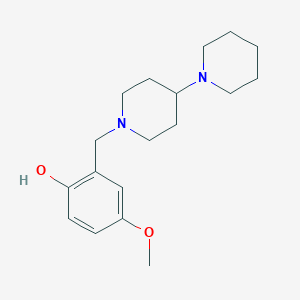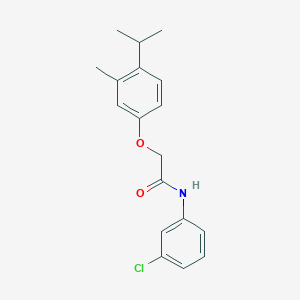![molecular formula C21H24N4O2 B5616908 2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5616908.png)
2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related isoquinoline derivatives typically involves multi-step reactions, starting from simpler organic compounds. For instance, the synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones was achieved by reacting cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, demonstrating the complexity and specificity required in forming such intricate structures (Dyachenko & Sukach, 2012). This suggests that the synthesis of the specified compound would similarly involve strategic functional group manipulations and careful control of reaction conditions.
Molecular Structure Analysis
Isoquinoline derivatives are known for their rigid molecular frameworks, which significantly influence their chemical behavior and interactions. X-ray diffraction analysis often plays a crucial role in determining the precise molecular structure, as seen in the study of pyrazolo[3,4-c]isoquinolin-1-ones (Dyachenko & Sukach, 2012). The specific arrangement of atoms within the molecule impacts its reactivity, binding affinity, and overall chemical properties.
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, reflecting their reactive functional groups. For example, the synthesis of pyrazolo[3,4-c]isoquinolines involved cascade imination/intramolecular decarboxylative coupling, highlighting the potential for complex reactions involving the nitrogen-containing heterocycles within the structure (Pandey et al., 2013). Such reactions are pivotal in modifying the compound for specific research applications or further derivatization.
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, the crystal structure analysis provides insights into the molecular conformation and intermolecular interactions, which can influence the compound's physical state and behavior under different conditions. Studies like the one by Fatma et al. on a similar compound provide valuable information on the molecular geometry and electronic structure, which are key to understanding the physical properties of these compounds (Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by their molecular structure. The presence of nitrogen atoms, aromatic rings, and other functional groups within the isoquinoline core contributes to a diverse range of chemical behaviors. Research on similar compounds, like the synthesis and chemical characterization by Fatma et al., sheds light on the reactivity patterns and stability of these molecules, which are crucial for their application in various scientific domains (Fatma et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16-12-22-25(13-16)14-17-6-9-23(10-7-17)20(26)15-24-11-8-18-4-2-3-5-19(18)21(24)27/h2-5,8,11-13,17H,6-7,9-10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBJJVHKDJRCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5616829.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}chromane-3-carboxamide](/img/structure/B5616836.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5616837.png)
![N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5616845.png)
![5-[2-(2-furyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5616850.png)
![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616861.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5616882.png)
![2-methyl-6-[5-(tetrahydrofuran-3-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5616888.png)

![methyl 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5616905.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616915.png)

![N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5616927.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5616936.png)